molecular formula C20H21F3N2O4S B12768640 5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide CAS No. 330861-61-5

5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide

Cat. No.: B12768640
CAS No.: 330861-61-5
M. Wt: 442.5 g/mol
InChI Key: LCZJLFFTPKOMNZ-UHFFFAOYSA-N
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Description

5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a trifluoromethyl group, and various functional groups such as amino, methoxy, and sulfinyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide typically involves multiple steps, including the introduction of functional groups and the formation of the benzamide core. The synthetic route may include:

    Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.

    Introduction of the Trifluoromethyl Group: This can be achieved through electrophilic or nucleophilic trifluoromethylation reactions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Modulating Signaling Pathways: Affecting cellular signaling pathways involved in inflammation, cell growth, and apoptosis.

    Interacting with Proteins: Modifying protein function through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: A compound with similar functional groups but a different core structure.

    N-(4-trifluoromethylphenyl)-2-methoxybenzamide: A compound with a similar benzamide core but lacking the sulfinyl and amino groups.

Uniqueness

5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

330861-61-5

Molecular Formula

C20H21F3N2O4S

Molecular Weight

442.5 g/mol

IUPAC Name

5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide

InChI

InChI=1S/C20H21F3N2O4S/c1-29-16-8-5-13(10-17(18(24)26)30(2)28)9-15(16)19(27)25-11-12-3-6-14(7-4-12)20(21,22)23/h3-9,17H,10-11H2,1-2H3,(H2,24,26)(H,25,27)

InChI Key

LCZJLFFTPKOMNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)N)S(=O)C)C(=O)NCC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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